molecular formula C20H23ClN2O4S B11252933 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11252933
M. Wt: 422.9 g/mol
InChI Key: WSQRBNXAVUYVPZ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound It belongs to the class of benzoxazines, which are known for their diverse applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an o-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the benzoxazine intermediate is treated with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Chlorination: The chlorination step involves the introduction of a chlorine atom at the 6-position of the benzoxazine ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 2-methylpropylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the carboxamide group.

    4-(4-Methylbenzenesulfonyl)-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the chlorine atom.

    6-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the carboxamide group.

Uniqueness

The presence of both the sulfonyl and carboxamide groups, along with the chlorine atom, makes 6-chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide unique

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-13(2)11-22-20(24)19-12-23(17-10-15(21)6-9-18(17)27-19)28(25,26)16-7-4-14(3)5-8-16/h4-10,13,19H,11-12H2,1-3H3,(H,22,24)

InChI Key

WSQRBNXAVUYVPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NCC(C)C

Origin of Product

United States

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